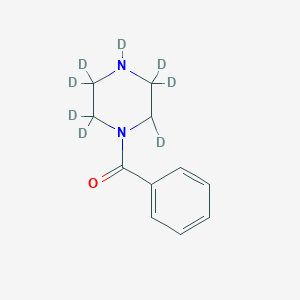

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

説明

BenchChem offers high-quality N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNXBQRNMNVUMV-YQCSIQCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Content Type: Technical Guide & Method Development Whitepaper Subject: Stable Isotope Labeled Internal Standards (SIL-IS) for Bioanalysis

Executive Summary

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 (hereafter referred to as N-Benzoylpiperazine-d8 ) is a deuterated analog of N-benzoylpiperazine (1-benzoylpiperazine). It serves as a critical Stable Isotope Labeled (SIL) internal standard in the quantitative bioanalysis of piperazine-derived pharmaceuticals and designer drugs via LC-MS/MS.

By incorporating eight deuterium atoms into the piperazine ring, this molecule achieves a mass shift of +8 Da relative to the unlabeled analyte. This shift is sufficient to prevent isotopic interference (cross-talk) while maintaining physiochemical properties nearly identical to the target analyte, ensuring accurate correction for matrix effects, extraction efficiency, and ionization variability.

Structural Characterization & Physiochemical Properties[1]

The core structure consists of a piperazine ring mono-acylated with a benzoyl group.[1] The deuteration occurs at the four ethylene carbons of the piperazine ring, replacing all eight attached hydrogen atoms with deuterium (

Table 1: Comparative Chemical Data

| Feature | Native Analyte (N-Benzoylpiperazine) | Internal Standard (N-Benzoylpiperazine-d8) |

| CAS Number | 13754-38-6 | 1219805-49-8 (Generic for d8 analogs) |

| Molecular Formula | ||

| Exact Mass (Monoisotopic) | 190.1106 Da | 198.1608 Da |

| Protonated Mass | 191.1 Da | 199.2 Da |

| pKa (Calculated) | ~8.6 (Secondary amine) | ~8.6 (Negligible isotope effect on pKa) |

| LogP | 1.25 | ~1.23 (Deuterated compounds are slightly more hydrophilic) |

| Lability | Stable amide bond | Stable; Deuterium exchange negligible at C-D sites |

Isotopic Stability

The deuterium atoms are located on the piperazine ring carbons (positions 2, 3, 5, 6). Unlike deuterium attached to heteroatoms (N-D or O-D), these C-D bonds are non-exchangeable in aqueous media, ensuring the mass tag remains intact during extraction and chromatography.

Synthetic Pathway

To generate high-purity N-Benzoylpiperazine-d8, a Schotten-Baumann acylation is typically employed.[2] This reaction utilizes Piperazine-d8 as the starting nucleophile.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the secondary amine of piperazine-d8 on the carbonyl carbon of benzoyl chloride.[2] A base (typically triethylamine or NaOH) is required to neutralize the HCl byproduct and drive the equilibrium forward.

Critical Control Point: Stoichiometry must be strictly controlled (1:1 ratio) or performed with excess piperazine-d8 to prevent the formation of the di-substituted byproduct, 1,4-Dibenzoylpiperazine-d8 .

Figure 1: Synthetic pathway for N-Benzoylpiperazine-d8 via selective mono-acylation.

Mass Spectrometry & Fragmentation

In LC-MS/MS applications, the selection of Multiple Reaction Monitoring (MRM) transitions is vital for sensitivity and specificity.

Fragmentation Logic (ESI+)

Under Electrospray Ionization (Positive mode), the molecule forms the

-

Benzoyl Cation (m/z 105): Cleavage of the amide bond retains the charge on the benzoyl group. This fragment contains no deuterium , so it is identical to the fragment from the native analyte.

-

Piperazine-d8 Cation (m/z 95): Cleavage retains the charge on the piperazine ring. This fragment contains the +8 Da mass tag .

Recommendation: For maximum specificity, use the transition to the deuterated fragment (m/z 199

Figure 2: CID Fragmentation pathway illustrating the origin of primary MRM transitions.

Bioanalytical Protocol (LC-MS/MS)[6]

This protocol outlines the validation of N-Benzoylpiperazine-d8 as an Internal Standard (IS) in human plasma.

Stock Preparation

-

Master Stock: Dissolve 1.0 mg of N-Benzoylpiperazine-d8 in 1.0 mL Methanol (1.0 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Master Stock with 50:50 Methanol:Water to a concentration of 500 ng/mL.

Sample Extraction (Protein Precipitation)

Protein precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for piperazines due to their high polarity (logP ~1.2), which can lead to poor recovery in non-polar organic solvents.

-

Aliquot 50 µL of plasma sample into a 1.5 mL tube.

-

Add 20 µL of Working IS Solution (500 ng/mL).

-

Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Isotope Effect: Deuterated isotopologues often elute slightly earlier than native analytes on RP-HPLC columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. Expect a retention time shift of -0.05 to -0.10 minutes.

Workflow Diagram

Figure 3: Optimized bioanalytical workflow for plasma extraction.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

-

Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16212918, Piperazine-2,2,3,3,5,5,6,6-d8. Link

-

Cayman Chemical. (2024).[4] Benzoylpiperazine Product Insert & Mass Spectrum. Link

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

Sources

N-(Benzoyl)piperazine-d8 CAS number and properties

The following technical guide details the properties, synthesis, and analytical applications of N-(Benzoyl)piperazine-d8 , a critical stable isotope-labeled internal standard used in forensic toxicology and pharmaceutical research.

Advanced Reference Standard for Bioanalysis and Forensic Toxicology

Executive Summary

N-(Benzoyl)piperazine-d8 (1-Benzoylpiperazine-d8) is the deuterated analog of N-benzoylpiperazine, a primary metabolite of the designer drug Benzylpiperazine (BZP) and a common chemical intermediate in pharmaceutical synthesis.

In high-sensitivity LC-MS/MS assays, this compound serves as the definitive Internal Standard (IS) . Its octa-deuterated piperazine ring provides a mass shift of +8 Da relative to the unlabeled analyte, eliminating isotopic overlap (cross-talk) and ensuring precise quantification in complex biological matrices like plasma, urine, and hair.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The deuteration is located on the piperazine ring carbons (positions 2,2,3,3,5,5,6,6), leaving the benzoyl moiety unlabeled. This structural configuration dictates its mass spectral fragmentation pattern.

Table 1: Compound Specifications

| Property | Specification |

| Chemical Name | N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 |

| Synonyms | 1-Benzoylpiperazine-d8; Phenyl(piperazin-1-yl-d8)methanone |

| CAS Number | 1219805-49-8 (Labeled); 13754-38-6 (Unlabeled Parent) |

| Molecular Formula | C₁₁H₆D₈N₂O |

| Molecular Weight | 198.29 g/mol (Unlabeled: 190.24 g/mol ) |

| Exact Mass | 198.1610 |

| Appearance | White to off-white crystalline solid |

| Solubility | Methanol, DMSO, Dichloromethane, Ethyl Acetate |

| pKa (Calc.) | ~8.5 (Piperazine secondary amine) |

| Storage | -20°C, hygroscopic; store under inert gas (Ar/N₂) |

Synthesis & Isotopic Enrichment

Synthetic Pathway

The synthesis utilizes a Schotten-Baumann acylation strategy.[1] High isotopic purity (>99 atom% D) is achieved by reacting commercially available Piperazine-d8 with Benzoyl Chloride . The reaction is highly selective for the mono-acylated product when stoichiometry is controlled.

Figure 1: Synthetic route for N-(Benzoyl)piperazine-d8 via nucleophilic acyl substitution.

Isotopic Integrity

-

Deuterium Location: The d8 labeling on the piperazine ring is metabolically stable and non-exchangeable under physiological conditions, unlike acidic protons.

-

Isotope Effect: The d8 analog elutes slightly earlier than the unlabeled parent on Reverse Phase (C18) chromatography due to the Deuterium Isotope Effect (reduced lipophilicity of C-D bonds vs C-H bonds).

Analytical Applications: LC-MS/MS Method Development

Why d8? (The Mass Shift Advantage)

Using a d4 analog often results in "cross-talk" if the unlabeled analyte concentration is high, as the M+4 isotope of the natural compound can interfere with the IS channel. The +8 Da shift of N-(Benzoyl)piperazine-d8 completely resolves this issue, providing a "clean" window for quantification.

Mass Spectrometry: MRM Transitions

In Electrospray Ionization (ESI+), the molecule forms a protonated precursor

-

Precursor Ion: m/z 199.2

-

Primary Product (Quantifier): m/z 105.0 (Benzoyl cation,

). Note: This fragment contains no deuterium. -

Secondary Product (Qualifier): m/z 95.1 (Piperazine-d8 ring fragment). Note: This fragment retains the d8 label.

Table 2: Recommended MRM Parameters

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Ion Type |

| N-Benzoylpiperazine-d8 | 199.2 | 105.0 | 30 | 22 | Quantifier |

| 199.2 | 95.1 | 30 | 18 | Qualifier | |

| N-Benzoylpiperazine | 191.1 | 105.0 | 30 | 22 | Target |

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL primary stock.

-

Weigh 1.0 mg of N-(Benzoyl)piperazine-d8 into a 1.5 mL amber glass vial.

-

Add 1.0 mL of LC-MS grade Methanol .

-

Vortex for 30 seconds until fully dissolved.

-

Storage: Store at -20°C. Stable for 12 months.

Biological Sample Extraction (Plasma)

Method: Protein Precipitation (PPT) for high throughput.

-

Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

-

Spike IS: Add 10 µL of N-(Benzoyl)piperazine-d8 working solution (1 µg/mL in MeOH).

-

Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Mix vigorously for 1 minute.

-

Centrifuge: Spin at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Move supernatant to an autosampler vial.

-

Dilute: Dilute 1:1 with Water (0.1% Formic Acid) to match initial mobile phase conditions.

Figure 2: Bioanalytical workflow for plasma extraction and quantification.[1]

Handling & Stability

-

Hygroscopicity: The piperazine nitrogen can absorb moisture. Allow the vial to reach room temperature before opening to prevent condensation.

-

Solution Stability: Methanolic stocks are stable for up to 6 months at -20°C. Avoid aqueous storage for >24 hours to prevent slow hydrolysis of the amide bond, although the benzoyl amide is relatively robust.

-

Safety: Irritant. Wear gloves and safety glasses. Standard chemical hygiene applies.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. Retrieved from [Link]

-

Wohlfarth, A., et al. (2012). Differentiation of methylbenzylpiperazines and benzoylpiperazine using GC-MS and GC-IRD. Drug Testing and Analysis. Retrieved from [Link]

-

Tsutsumi, H., et al. (2006). Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in biological specimens by GC-MS. Journal of Chromatography B. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Differences Between N-benzoylpiperazine and N-benzylpiperazine-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental distinctions between N-benzoylpiperazine and N-benzylpiperazine-d8. While structurally similar, these two molecules possess critical chemical and functional differences that have significant implications in research and drug development. This document will delve into their structural nuances, the profound impact of isotopic labeling, and the analytical methodologies required for their differentiation. Through detailed protocols, data interpretation, and mechanistic explanations, this guide serves as an essential resource for professionals requiring a deep understanding of these compounds.

Introduction: A Tale of Two Piperazines

Piperazine and its derivatives are a class of organic compounds that feature a six-membered ring containing two nitrogen atoms at opposite positions. This core structure is a versatile scaffold in medicinal chemistry, leading to a wide array of biologically active molecules.[1][2] Among these, N-benzoylpiperazine and N-benzylpiperazine have garnered significant attention, albeit for different reasons.

N-benzoylpiperazine has been investigated as a scaffold for the development of potent and selective inhibitors of the glycine transporter 1 (GlyT1), a target for neurological and psychiatric disorders.[3] Its derivatives have shown promise in preclinical studies.[3][4]

N-benzylpiperazine (BZP) , on the other hand, is a well-known central nervous system stimulant with effects similar to amphetamine.[5][6] It has been widely used as a recreational drug and is a controlled substance in many countries.[5][6][7] The focus of this guide, N-benzylpiperazine-d8 , is a deuterated analog of BZP. This isotopic labeling is not intended to alter its primary pharmacological activity but rather to serve as an invaluable tool in analytical chemistry.[8][9][10]

This guide will systematically dissect the differences between N-benzoylpiperazine and N-benzylpiperazine-d8, providing the technical insights necessary for their accurate identification, quantification, and appropriate application in a scientific setting.

Structural and Physicochemical Properties: A Comparative Overview

The primary structural difference lies in the substituent attached to one of the piperazine nitrogen atoms. In N-benzoylpiperazine, this is a benzoyl group (a carbonyl group attached to a phenyl group), whereas in N-benzylpiperazine-d8, it is a deuterated benzyl group (a phenyl group attached to a methylene bridge where the two hydrogens are replaced with deuterium).

Chemical Structures

The distinct chemical structures of N-benzoylpiperazine and N-benzylpiperazine-d8 are visualized below.

Caption: Chemical structures of N-benzoylpiperazine and N-benzylpiperazine-d8.

Physicochemical Data Comparison

A summary of the key physicochemical properties is presented in the table below for easy comparison.

| Property | N-benzoylpiperazine | N-benzylpiperazine-d8 |

| IUPAC Name | phenyl(piperazin-1-yl)methanone[11] | 1-(benzyl-d7)piperazine (Note: d8 includes the piperazine ring) |

| CAS Number | 13754-38-6[12] | 1189494-00-5 (dihydrochloride salt)[13] |

| Molecular Formula | C₁₁H₁₄N₂O[11] | C₁₁H₈D₈N₂ |

| Molecular Weight | 190.24 g/mol [12] | ~184.31 g/mol (free base) |

| Appearance | Crystalline solid[12] | Typically supplied as a solid (e.g., dihydrochloride salt) |

| Core Structural Difference | Benzoyl group (-C(=O)Ph) | Deuterated benzyl group (-CD₂Ph-d₅) |

The Significance of the Benzoyl vs. Benzyl Group

The presence of a carbonyl moiety in the benzoyl group of N-benzoylpiperazine introduces significant electronic and steric differences compared to the methylene bridge in N-benzylpiperazine-d8.

-

Electronic Effects: The carbonyl group is electron-withdrawing, which delocalizes the lone pair of electrons on the adjacent nitrogen atom through resonance. This reduces the basicity of the nitrogen and influences its ability to participate in hydrogen bonding and other non-covalent interactions.

-

Steric Hindrance: The planar benzoyl group imposes different steric constraints around the piperazine ring compared to the more flexible benzyl group. This can affect how the molecule binds to biological targets.

-

Metabolic Stability: The amide bond in N-benzoylpiperazine is generally more resistant to metabolic cleavage than the benzyl-nitrogen bond in N-benzylpiperazine.

The Role of Deuterium Labeling in N-benzylpiperazine-d8

The "d8" in N-benzylpiperazine-d8 signifies that eight hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium. This isotopic labeling is a powerful technique in analytical chemistry, particularly in mass spectrometry-based quantification.[8][14][15]

The Principle of Isotopic Labeling

Deuterium has a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen. This mass difference is the key to its utility. Chemically, deuterated compounds behave almost identically to their non-deuterated counterparts, a crucial feature for their use as internal standards.[9][16]

Application as an Internal Standard

In quantitative analysis, particularly in complex biological matrices, an internal standard is added to samples at a known concentration before processing. This standard helps to correct for variations in sample preparation, injection volume, and instrument response.[17][18] A deuterated analog like N-benzylpiperazine-d8 is considered the "gold standard" for an internal standard for the quantification of N-benzylpiperazine for several reasons:[9]

-

Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte.

-

Similar Ionization Efficiency: It ionizes with similar efficiency in the mass spectrometer source.

-

Mass Shift: It is easily distinguished from the unlabeled analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Analytical Differentiation: A Practical Approach

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the unambiguous differentiation and quantification of N-benzoylpiperazine and N-benzylpiperazine-d8.[19][20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column, followed by ionization and mass analysis.

-

N-benzoylpiperazine: The mass spectrum will show characteristic fragments, including a prominent benzoyl cation at m/z 105 and the molecular ion.

-

N-benzylpiperazine-d8: The mass spectrum will exhibit a deuterated tropylium ion at m/z 98 (C₇H₇⁺ vs. C₇D₇⁺) and a molecular ion shifted by +8 mass units compared to unlabeled BZP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalysis.

| Parameter | N-benzoylpiperazine | N-benzylpiperazine-d8 |

| Precursor Ion [M+H]⁺ | m/z 191.1 | m/z 185.2 (for d8) |

| Characteristic Product Ions | m/z 105 (benzoyl cation) | m/z 98 (deuterated tropylium) |

| Expected Retention Time | Dependent on LC conditions | Will co-elute with unlabeled BZP |

Experimental Protocol: LC-MS/MS Differentiation

Objective: To differentiate and quantify N-benzoylpiperazine and N-benzylpiperazine in a sample, using N-benzylpiperazine-d8 as an internal standard for the latter.

1. Sample Preparation (Solid Phase Extraction - SPE) a. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. b. To 1 mL of the sample (e.g., plasma, urine), add 10 µL of a 1 µg/mL solution of N-benzylpiperazine-d8. c. Vortex and load the sample onto the SPE cartridge. d. Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol. e. Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. f. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).

- MRM Transitions:

- N-benzoylpiperazine: 191.1 → 105.1

- N-benzylpiperazine: 177.1 → 91.1

- N-benzylpiperazine-d8: 185.2 → 98.1

3. Data Analysis a. Integrate the peak areas for the specified MRM transitions. b. For the quantification of N-benzylpiperazine, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (N-benzylpiperazine-d8). c. Generate a calibration curve using known concentrations of N-benzylpiperazine and a constant concentration of the internal standard. d. The presence of N-benzoylpiperazine will be confirmed by a peak at its characteristic retention time and MRM transition, distinct from the benzylpiperazine compounds.

Pharmacological and Toxicological Implications

The structural differences between N-benzoylpiperazine and N-benzylpiperazine lead to distinct pharmacological and toxicological profiles.

-

N-benzoylpiperazine: As a scaffold for GlyT1 inhibitors, its therapeutic potential lies in modulating neurotransmission.[3] Its toxicological profile is not as extensively characterized as BZP.

-

N-benzylpiperazine: Its stimulant effects are well-documented, as are its adverse effects, which can include anxiety, seizures, and cardiovascular complications.[5][6][23] The deuteration in N-benzylpiperazine-d8 is not expected to significantly alter its primary pharmacology but may have minor effects on its metabolism (the kinetic isotope effect), potentially leading to slightly altered pharmacokinetics.[10]

Conclusion

References

-

Longdom Publishing. (2024, May 17). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Retrieved from [Link]

-

University of Washington. Stable Isotope Labeling Strategies. Retrieved from [Link]

-

Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Retrieved from [Link]

-

Wikipedia. Isotopic labeling. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

-

DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Springer. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Retrieved from [Link]

-

Wikipedia. Benzylpiperazine. Retrieved from [Link]

-

PubMed. (2012, February 28). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Retrieved from [Link]

-

ResearchGate. Chemical structure of N-benzylpiperazine (BZP). Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2018, November 15). BZP/piperazines drug profile. Retrieved from [Link]

-

MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

PubMed. (2002, June 15). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Retrieved from [Link]

-

ScienceDirect. (2015, July 8). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Retrieved from [Link]

-

Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. 1-Benzoylpiperazine. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2018, March 15). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Retrieved from [Link]

-

MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

International Union of Crystallography Journals. (2022, October 15). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from [Link]

-

Office of Justice Programs. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

-

Patsnap Eureka. Process for preparing N-benzyl piperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

-

World Health Organization. N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]

-

MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

-

National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

-

National Center for Biotechnology Information. 1-Benzylpiperazine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. Chemical structure of some piperazine designer drugs. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 2. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Benzoylpiperazine | 13754-38-6 | Benchchem [benchchem.com]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. N-Benzylpiperazine-d8 Dihydrochloride | LGC Standards [lgcstandards.com]

- 14. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 17. texilajournal.com [texilajournal.com]

- 18. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 19. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 21. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ikm.org.my [ikm.org.my]

- 23. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability & Characterization of Deuterated Piperazine Derivatives in Solution

The following technical guide details the stability profile, mechanistic behavior, and analytical characterization of deuterated piperazine derivatives.

Executive Summary: The Deuterium Advantage

In drug development, the piperazine pharmacophore is ubiquitous but metabolically vulnerable.[1] It serves as a prime target for Cytochrome P450 (CYP) mediated oxidation and N-dealkylation. Deuteration—the strategic replacement of Protium (

However, stability in solution is not a monolith. While deuteration dramatically extends in vivo half-life, its impact on in vitro chemical stability (shelf-life, hydrolysis, photolysis) is nuanced. This guide dissects these differences, providing a self-validating framework for researchers handling these isotopologues.

Physicochemical Fundamentals

To understand stability, one must first quantify the fundamental shifts introduced by the heavier isotope.

Bond Dissociation Energy (BDE)

The primary driver of stability is the zero-point vibrational energy (ZPVE) difference. The C-D bond has a lower ZPVE than the C-H bond, requiring more energy to reach the transition state for cleavage.

| Parameter | C-H Bond | C-D Bond | Impact on Piperazine Stability |

| Bond Dissociation Energy | ~98 kcal/mol | ~100 kcal/mol | +1.2–1.5 kcal/mol increase makes C-D abstraction slower (Primary KIE). |

| Vibrational Frequency | ~2900 cm⁻¹ | ~2100 cm⁻¹ | Lower frequency results in a more confined ground state. |

| Bond Length | 1.09 Å | 1.09 Å (avg) | Effectively shorter/tighter due to anharmonicity; reduces steric accessibility slightly. |

The Basicity Shift (Secondary KIE)

Deuteration adjacent to the nitrogen (alpha-position) alters the electronics of the amine.

-

Observation: Deuteration increases the basicity (pKa) of the piperazine nitrogen.[2]

-

Mechanism: The C-D bond is less effective at hyperconjugative electron withdrawal than C-H.[2] This results in a higher electron density on the nitrogen lone pair.

-

Magnitude:

to -

Implication: In solution, deuterated piperazines may exist in the protonated (salt) form at slightly higher pH levels than their protium analogs, influencing solubility and extraction efficiency during sample prep.

Degradation Pathways & Metabolic Stability

The stability of piperazine derivatives bifurcates into Chemical Stability (storage) and Metabolic Stability (biological).

Metabolic Blockade (The Primary KIE)

The piperazine ring is metabolically cleared via two main pathways:

- -Carbon Hydroxylation: Leading to ring opening or N-dealkylation.

-

N-Oxidation: Direct oxidation of the nitrogen.

Deuteration at the

Chemical Stability in Solution

Unlike metabolic stability, chemical stability (resistance to hydrolysis or auto-oxidation in buffer) is often governed by bond polarization rather than radical abstraction.

-

N-Oxide Formation: Deuteration provides minimal protection against direct N-oxidation by peroxides or dissolved oxygen, as this reaction attacks the lone pair, not the C-H bond.

-

Photolytic Degradation: Deuterated analogs generally show similar photodegradation profiles to protium forms unless the degradation mechanism involves an initial H-abstraction (e.g., Type II photo-oxidation).

Visualization: Metabolic vs. Chemical Pathways

The following diagram illustrates where Deuterium acts as a "Gatekeeper" and where it fails.

Figure 1: Mechanistic divergence. Deuteration blocks CYP-mediated C-H abstraction (Green path) but offers little protection against direct chemical N-oxidation (Yellow/Red path).

Analytical Methodologies & Self-Validating Protocols

When using deuterated piperazines (e.g., as Internal Standards in LC-MS/MS), "stability" often refers to isotopic integrity and chromatographic behavior .

The Chromatographic Isotope Effect

Deuterated compounds are slightly less lipophilic than their protium counterparts.

-

Effect: In Reverse Phase LC (RPLC), deuterated analogs elute slightly earlier than the non-deuterated parent.

-

Risk: If the retention time shift (

) is too large, the internal standard may not compensate for matrix effects (ion suppression) occurring at the parent's elution time. -

Validation Step: Ensure

min. If separation occurs, verify that the matrix factor is identical for both peaks.

D-H Exchange (The "Washout" Risk)

Protons on the piperazine nitrogen (N-H) are exchangeable. Deuterium placed here will exchange with solvent protons (

-

Rule: Never rely on N-D deuteration for quantification in aqueous media. Only C-D bonds are non-exchangeable and stable.

Protocol: Stress Testing for Solution Stability

To validate the stability of a deuterated piperazine stock solution, follow this tiered approach.

Step 1: Preparation

-

Stock: 1 mg/mL in Methanol-d4 (or non-protic solvent to prevent potential slow exchange artifacts, though C-D is stable).

-

Aliquot: Dilute to 10 µM in aqueous buffers (pH 2, 7, 10).

Step 2: Stress Conditions

| Stressor | Condition | Purpose | Acceptance Criteria |

| Acid/Base | 0.1 N HCl & 0.1 N NaOH, 24h @ RT | Assess hydrolytic ring opening. | >98% Recovery |

| Oxidative | 3% | Assess N-oxide formation. | >90% Recovery (Note: Piperazines are sensitive) |

| Photolytic | UV/Vis (ICH Q1B), 24h | Assess light sensitivity. | >95% Recovery |

Step 3: Analysis (LC-MS/MS)

Monitor the Mass Shift .[3]

-

If the parent is

, the deuterated analog is -

Failure Mode: Appearance of peaks at

indicates Deuterium Loss (isotopic scrambling) or exchange.

Visualization: Stability Testing Workflow

Figure 2: Analytical workflow for validating the isotopic integrity and chemical stability of deuterated standards.

Storage & Handling Recommendations

Based on the physicochemical properties of piperazine:

-

pH Control: Store in slightly acidic buffers (pH ~5-6). Piperazine is a base; acidic conditions protonate the nitrogens, stabilizing the salt form and reducing the electron density available for oxidative attack.

-

Solvent Choice: For stock solutions, use DMSO or Methanol . Avoid aldehydes/ketones (e.g., acetone) as piperazines react rapidly to form enamines/imines.

-

Inert Atmosphere: Flush headspace with Argon. Piperazine derivatives are hygroscopic and absorb

from air to form carbamates.

References

-

Perrin, C. L., et al. (2003).[4] "Beta-Deuterium Isotope Effects on Amine Basicity, 'Inductive' and Stereochemical." Journal of the American Chemical Society.[4]

-

Foster, A. B. (1984).[5] "Deuterium isotope effects in studies of drug metabolism." Trends in Pharmacological Sciences.

-

Rochelle, G. T., et al. (2011). "Thermal degradation of piperazine and its structural analogs." Energy Procedia.

-

Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology.

-

BenchChem Technical Support. (2025). "Enhancing the Stability of Piperazine-Containing Drugs." BenchChem Technical Guides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 from piperazine-d8

An In-depth Technical Guide: High-Fidelity Synthesis of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 from Piperazine-d8

Foreword: The Strategic Value of Deuteration in Drug Development

In the landscape of modern pharmaceutical research, stable isotope-labeled (SIL) compounds are indispensable tools. Deuterated molecules, in particular, serve as the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Their near-identical chemical properties to the analyte ensure they co-elute and experience similar matrix effects, yet their mass difference allows for clear distinction, enabling highly accurate and precise quantification.[2] N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 is a critical SIL analog for pharmacokinetic and metabolic studies of various piperazine-containing drug candidates. This guide provides a scientifically grounded, field-proven methodology for its synthesis, characterization, and quality control.

Synthetic Strategy: Mastering Selective Mono-Acylation

The synthesis of N-(Benzoyl)piperazine-d8 from piperazine-d8 is fundamentally an N-acylation reaction. The most direct and industrially scalable approach is the reaction of piperazine-d8 with benzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , which utilizes a biphasic solvent system and a base to drive the formation of the amide bond.[4][5][6][7]

The primary challenge in this synthesis is achieving selective mono-acylation. Piperazine-d8 is a symmetrical diamine, and both nitrogen atoms are nucleophilic. Uncontrolled reaction conditions will inevitably lead to a significant yield of the undesired 1,4-dibenzoylpiperazine-d8 byproduct.

Causality Behind Experimental Design:

-

Stoichiometry: Utilizing a slight excess of piperazine-d8 can statistically favor mono-substitution. However, this complicates purification. A more robust approach is to use a 1:1 molar ratio of the reactants and control the reaction kinetically.

-

Temperature Control: The acylation is exothermic. Conducting the reaction at a reduced temperature (0 °C) is crucial to moderate the reaction rate, thereby enhancing the selectivity for the mono-acylated product.[6]

-

Controlled Addition: A slow, dropwise addition of benzoyl chloride ensures that its concentration remains low at any given moment, minimizing the chance of a second acylation event on the already-formed product.[6][8]

Reaction Mechanism: Nucleophilic Acyl Substitution

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The secondary amine of piperazine-d8 acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This rate-determining step forms a transient tetrahedral intermediate.[4][6]

-

Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group.

-

Deprotonation & Neutralization: The resulting protonated amide is deprotonated. Simultaneously, the hydrochloric acid (HCl) byproduct is neutralized by the base (e.g., sodium hydroxide) present in the aqueous phase. This neutralization is critical as it prevents the protonation of the starting piperazine-d8, which would render it non-nucleophilic and halt the reaction.[5][6]

Caption: Schotten-Baumann reaction mechanism for N-benzoylpiperazine-d8 synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 on a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Purpose |

| Piperazine-d8 | 94.20 | 1.0 | 5.00 g | Starting Material |

| Benzoyl Chloride | 140.57 | 1.0 | 7.46 g (6.16 mL) | Acylating Agent |

| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | 4.67 g | Base/HCl Scavenger |

| Dichloromethane (DCM) | 84.93 | - | ~150 mL | Organic Solvent |

| Deionized Water | 18.02 | - | ~150 mL | Aqueous Solvent |

| Brine (Saturated NaCl) | - | - | 50 mL | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~10 g | Drying Agent |

| Toluene | 92.14 | - | As required | Recrystallization |

| Heptane | 100.21 | - | As required | Recrystallization |

Step-by-Step Methodology

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide (4.67 g) in deionized water (75 mL).

-

Add piperazine-d8 (5.00 g) to the aqueous base solution and stir until fully dissolved.

-

Cool the flask to 0-5 °C using an ice-water bath.

-

-

Addition of Benzoyl Chloride:

-

Dissolve benzoyl chloride (7.46 g) in dichloromethane (50 mL) and load this solution into the dropping funnel.

-

Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled piperazine-d8 solution over approximately 45-60 minutes.

-

Crucial Control Point: Maintain the internal reaction temperature below 10 °C throughout the addition to maximize selectivity. A rapid temperature increase indicates a loss of control and will favor di-acylation.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Aqueous Workup:

-

Transfer the biphasic mixture to a 500 mL separatory funnel.

-

Separate the organic (bottom, DCM) layer.

-

Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).

-

Combine all organic layers. Wash the combined organic phase sequentially with 1 M HCl (50 mL, to remove unreacted piperazine), saturated sodium bicarbonate solution (50 mL, to remove any residual acid), and finally with brine (50 mL).[9]

-

-

Drying and Solvent Removal:

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and rinse the filter cake with a small amount of DCM.[6]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.

-

-

Purification by Recrystallization:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot toluene to dissolve the solid completely.

-

Slowly add heptane (a poor solvent) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight. A typical purification method involves recrystallization from a toluene/petroleum ether mixture.[10]

-

Analytical Characterization and Quality Control

A multi-technique analytical approach is not just recommended; it is required to validate the identity, purity, and isotopic incorporation of the final product.[1][11][12]

Caption: A comprehensive analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the site and extent of deuterium incorporation.[1][11]

-

¹H-NMR: The most telling spectrum. A successful synthesis will show a complete or near-complete disappearance of the characteristic signals for the piperazine ring protons. The only signals present should be those corresponding to the benzoyl group. The integration of any residual proton signals on the piperazine ring against the aromatic protons allows for the calculation of isotopic enrichment.[13][14]

-

²H-NMR: This spectrum directly observes the deuterium nuclei. A strong, broad signal corresponding to the deuterons on the piperazine ring will be present, providing unambiguous proof of successful deuteration.[13][15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the molecular weight and assessing isotopic purity.[2][11]

-

Molecular Ion: The mass spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the mass of N-(Benzoyl)piperazine-d8 (C₁₁H₆D₈N₂O, expected m/z ≈ 199.2). This is 8 mass units higher than the non-deuterated analog.

-

Isotopic Distribution: High-resolution mass spectrometry (HRMS) can resolve the isotopologue distribution.[16] It is practically impossible to achieve 100% isotopic purity.[14] The analysis will reveal the relative abundance of d8, d7, d6, etc., species, which is a critical quality attribute.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is used to determine the chemical purity of the final compound. The method should be able to separate the desired product from the piperazine-d8 starting material and, most importantly, the 1,4-dibenzoylpiperazine-d8 byproduct. A purity of >98% is typically required for use as an internal standard.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High levels of 1,4-dibenzoylpiperazine-d8 byproduct | Poor temperature control; benzoyl chloride added too quickly; incorrect stoichiometry. | Strictly maintain reaction temperature at 0-5 °C. Ensure slow, dropwise addition of benzoyl chloride. Re-verify molar calculations. |

| Incomplete reaction (starting material remains) | Insufficient reaction time; poor stirring; benzoyl chloride degradation. | Extend reaction time at room temperature. Ensure vigorous stirring to overcome phase-transfer limitations. Use freshly opened or distilled benzoyl chloride. |

| Low isolated yield | Product loss during aqueous workup; inefficient crystallization. | Perform all extractions thoroughly. For recrystallization, use the minimum amount of hot solvent and ensure slow cooling to maximize crystal growth. |

| Product fails isotopic purity specification | Impure piperazine-d8 starting material. | Source high-purity (>98% D) piperazine-d8 from a reputable supplier. Always verify the isotopic purity of the starting material before synthesis. |

Conclusion

The synthesis of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 is a straightforward yet nuanced procedure that hinges on the careful control of reaction conditions to ensure selective mono-acylation. By adhering to the principles of the Schotten-Baumann reaction—specifically, low temperature and controlled reagent addition—high yields of the desired product can be achieved. Rigorous analytical characterization using a combination of NMR, MS, and HPLC is essential to validate the final product's structure, isotopic incorporation, and chemical purity, thereby ensuring its fitness for purpose as a high-fidelity internal standard in demanding bioanalytical applications.

References

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter

- Chemistry Schotten Baumann Reaction.

- Deuterium NMR. Wikipedia.

- Schotten-Baumann Reaction. Organic Chemistry Portal.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: P

- Deuterated Standards for LC-MS Analysis.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- tert-Butyl piperazine-1-carboxyl

- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.

- Method for preparation, refining and detection of N-benzoyl piperazidine.

- Schotten–Baumann reaction. Wikipedia.

- Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. Benchchem.

- Hydrogen–deuterium exchange. Wikipedia.

- Synthetic applications Synthesis of piperazine-d8-containing...

- Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- Deuterated piperazine derivatives as anti-anginal compounds.

- N‐Monosubstitution of Piperazine: Strategies, Mechanisms, and Synthetic Applic

- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine - Google Patents [patents.google.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 14. isotope.com [isotope.com]

- 15. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for Benzoylpiperazine Metabolism

An In-Depth Technical Guide for the Identification of Benzoylpiperazine (BZP) Metabolites in Urine

Prepared by: Gemini, Senior Application Scientist

N-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has been widely encountered as a recreational drug, often marketed as an alternative to amphetamines or MDMA.[1] Its stimulant effects are primarily mediated through the release and reuptake inhibition of dopamine, serotonin, and noradrenaline.[2] For researchers in toxicology, clinical diagnostics, and drug development, understanding the metabolic fate of BZP is paramount. The parent compound is often present in biological matrices for a limited time and at low concentrations, making its metabolites crucial biomarkers for confirming intake.[3][4]

This guide provides a comprehensive, technically-grounded framework for the robust identification of BZP metabolites in urine. We will move beyond simple procedural lists to explore the causal biochemistry and analytical chemistry that underpin a successful methodology. The objective is to equip scientists with the expertise to develop and validate a self-sufficient workflow, from sample receipt to final data interpretation.

Part 1: The Metabolic Journey of Benzoylpiperazine

The biotransformation of BZP in humans proceeds through well-defined Phase I and Phase II metabolic pathways. The primary goal of this metabolism is to increase the hydrophilicity of the compound to facilitate its excretion from the body, primarily via urine.

Phase I Metabolism: Functionalization

Phase I reactions introduce or expose functional groups on the BZP molecule. For BZP, this involves two principal routes:

-

Aromatic Hydroxylation: This is the most significant metabolic pathway.[5][6] The cytochrome P450 enzyme system adds a hydroxyl (-OH) group to the benzyl ring. This occurs predominantly at the para (4-position) and to a lesser extent at the meta (3-position) of the aromatic ring.[3][4]

-

p-Hydroxy-BZP (p-OH-BZP): This is unequivocally the main metabolite of BZP and serves as the most reliable target analyte for confirming BZP consumption in forensic and clinical analyses.[3][4]

-

m-Hydroxy-BZP (m-OH-BZP): This is a minor metabolite, typically found at much lower concentrations than its para-isomer.[3][4]

-

-

Piperazine Ring Cleavage: The piperazine moiety can also undergo metabolic degradation.[1][5] This N-dealkylation pathway results in the formation of metabolites such as N-benzylethylenediamine.[1][7]

Phase II Metabolism: Conjugation

Following hydroxylation, the newly introduced hydroxyl groups serve as active sites for Phase II conjugation reactions.

-

Glucuronidation: The hydroxylated metabolites, particularly p-OH-BZP, are extensively conjugated with glucuronic acid.[2][3] Studies have shown that approximately 50% of the excreted p-OH-BZP is in the form of its glucuronide conjugate.[3][4] This conjugation step dramatically increases the water solubility of the metabolite, aiding its renal clearance.

The overall metabolic scheme is visualized below.

Caption: Principal metabolic pathways of N-Benzylpiperazine (BZP).

Part 2: A Validated Analytical Workflow for Metabolite Identification

Identifying these metabolites in a complex biological matrix like urine requires a multi-stage approach. Each step is designed to isolate the analytes of interest from endogenous interferences and prepare them for sensitive instrumental analysis.

Step 1: Enzymatic Hydrolysis - Liberating the Targets

Causality: As a significant fraction of BZP metabolites are excreted as glucuronide conjugates, direct analysis will severely underestimate their true concentration.[3][4] Enzymatic hydrolysis is the critical first step to cleave the glucuronic acid moiety, liberating the Phase I metabolites (e.g., p-OH-BZP) for extraction and detection.[8][9] This step is essential for achieving accurate and comprehensive toxicological findings. While acid hydrolysis can be used, it is less specific and can degrade certain analytes.[5]

Field-Proven Protocol: β-Glucuronidase Hydrolysis

-

Sample Aliquoting: Pipette 0.5 mL of urine into a 2 mL polypropylene tube.

-

Internal Standard Spiking: Add 20 µL of an internal standard solution (e.g., deuterated BZP-d7) to each sample, calibrator, and control. This corrects for variability during sample preparation and instrumental analysis.

-

Buffer Addition: Add 0.5 mL of 0.5 M ammonium acetate buffer (pH 5.0). This ensures the optimal pH for enzymatic activity.[10]

-

Enzyme Addition: Add 10-20 µL of a high-purity β-glucuronidase enzyme (e.g., from E. coli or Abalone).[10] Recombinant enzymes are often preferred for their high efficiency and reduced incubation times.[8][11]

-

Incubation: Vortex the mixture gently and incubate at 50-60°C for 1-2 hours.[10][12] Note: Incubation times can be significantly reduced to as little as 30 minutes with newer, highly active recombinant enzymes.[9]

-

Reaction Quench (Optional but Recommended): Quench the reaction by adding 200 µL of 4% phosphoric acid to stop enzymatic activity and prepare the sample for extraction.[10]

Step 2: Solid-Phase Extraction (SPE) - Matrix Elimination and Analyte Concentration

Causality: Urine contains a high concentration of salts, pigments, and other endogenous materials that can cause significant ion suppression in mass spectrometry and foul the analytical column.[13] Solid-Phase Extraction (SPE) is a robust technique that selectively retains the analytes of interest on a solid sorbent while matrix components are washed away.[14] For basic compounds like BZP and its metabolites, a mixed-mode cation exchange (MCX) sorbent is highly effective, utilizing both hydrophobic (reversed-phase) and ionic interactions for superior selectivity and cleanup.[10]

Field-Proven Protocol: Mixed-Mode Cation Exchange SPE

This protocol uses a polymeric mixed-mode strong cation exchange SPE plate or cartridge.

-

Conditioning: Condition the SPE sorbent with 1 mL of methanol. This wets the polymeric sorbent and activates the functional groups.

-

Equilibration: Equilibrate the sorbent with 1 mL of deionized water. This prepares the sorbent for the aqueous sample.

-

Sample Loading: Load the pre-treated (hydrolyzed) urine sample onto the SPE cartridge. Apply a slow, steady flow rate (~1 mL/min) to ensure efficient binding of the analytes to the sorbent.

-

Wash 1 (Polar Interference Removal): Wash the sorbent with 1 mL of 0.1 M acetic acid or deionized water. This removes highly polar, water-soluble interferences like salts and urea.

-

Wash 2 (Non-polar Interference Removal): Wash the sorbent with 1 mL of methanol. This removes moderately non-polar interferences that are bound to the reversed-phase character of the sorbent. The analytes of interest are retained by the strong cation exchange mechanism.

-

Elution: Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in acetonitrile/methanol (40:60). The high pH of the ammonia neutralizes the charge on the basic analytes, releasing them from the cation exchange sorbent, while the organic solvent disrupts hydrophobic interactions.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[15] This step concentrates the sample and ensures compatibility with the LC-MS system.

Step 3: LC-MS/MS Analysis - Separation and Confident Identification

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of drugs and metabolites in biological fluids due to its exceptional sensitivity and selectivity.[16][17] The LC system separates the metabolites based on their physicochemical properties, while the tandem mass spectrometer provides two levels of mass filtering for unambiguous identification and quantification.[18]

Illustrative Analytical Workflow Diagram

Caption: A validated workflow for BZP metabolite analysis in urine.

Representative LC-MS/MS Method Parameters

| Parameter | Typical Value / Condition | Rationale |

| LC Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.7 µm) | Provides good retention and separation for the moderately polar BZP and its hydroxylated metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of analytes for better retention and ESI+ efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical scale columns, balancing speed and separation efficiency. |

| Gradient | 5% B to 95% B over 5-7 minutes | A gradient is necessary to elute the parent BZP and its more polar metabolites within a reasonable runtime. |

| Injection Volume | 5 µL | A typical volume to avoid column overloading while ensuring sufficient sensitivity. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Piperazines are basic compounds that readily accept a proton to form positive ions. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |

Part 3: Data Interpretation and Key Metabolite Summary

Analysis of the acquired data involves integrating the chromatographic peaks corresponding to the specific MRM transitions for each analyte. Identification is confirmed when a peak is detected at the expected retention time with the correct precursor and product ions.

The table below summarizes the key analytes targeted in a comprehensive BZP urine analysis.

| Analyte | Metabolic Pathway | Significance & Analytical Target |

| N-Benzylpiperazine (BZP) | Parent Drug | Detection confirms recent intake, but it is excreted at lower levels (approx. 6.7% of dose unchanged).[4] |

| p-Hydroxy-BZP (p-OH-BZP) | Phase I: Aromatic Hydroxylation (Major) | The most abundant and important metabolite.[3][4] Its detection is the primary confirmation marker for BZP use. |

| m-Hydroxy-BZP (m-OH-BZP) | Phase I: Aromatic Hydroxylation (Minor) | A minor metabolite, its presence further supports the identification of BZP intake.[3][4] |

| p-OH-BZP Glucuronide | Phase II: Conjugation | Indirectly measured after hydrolysis. Represents a major excretion product, making hydrolysis a critical step.[3][4] |

| N-Benzylethylenediamine | Phase I: Piperazine Ring Cleavage | A metabolite indicating degradation of the piperazine structure.[1][7] |

Conclusion

The successful identification of benzoylpiperazine metabolites in urine is a systematic process grounded in a firm understanding of its biotransformation and the principles of modern analytical chemistry. The described workflow, centered on enzymatic hydrolysis, selective solid-phase extraction, and sensitive LC-MS/MS detection, provides a robust and defensible methodology. The key to a trustworthy result lies not just in following the steps, but in understanding the scientific causality behind each one. By targeting the principal metabolite, p-hydroxy-BZP, in conjunction with the parent drug and other minor metabolites, laboratories can achieve unambiguous confirmation of BZP intake, supporting applications from clinical toxicology to forensic science and pharmaceutical research.

References

-

Kikura, R., Nakahara, Y., & Mieczkowski, T. (2006). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology, 30(1), 23-29. Available at: [Link]

-

Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Application Note. Available at: [Link]

-

Kikura, R., Nakahara, Y., & Mieczkowski, T. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 30(1), 23-29. Available at: [Link]

-

Neogen Corporation. (n.d.). Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Neogen Forensics. Available at: [Link]

-

Staack, R. F., Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. Available at: [Link]

-

Garg, U., & Al-Meslami, A. M. (2016). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Methods in Molecular Biology, 1486, 345-356. Available at: [Link]

-

Bourland, J. A., et al. (2014). Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis. Journal of Analytical Toxicology, 38(8), 556-561. Available at: [Link]

-

Chatterjee, A. (n.d.). The Analysis of Benzodiazepines in Forensic Urine Samples. Federal Aviation Administration. Available at: [Link]

-

Biotage. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. Biotage Application Note. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Available at: [Link]

-

Hegstad, S., et al. (2006). Determination of Benzodiazepines in Human Urine using Solid-Phase Extraction and High-Performance Liquid Chromatography-Electrospray Ionization. Journal of Analytical Toxicology, 30(1), 31-37. Available at: [Link]

-

Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-1318. Available at: [Link]

-

Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 773(1), 35-46. Available at: [Link]

-

Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 32(6), 444-450. Available at: [Link]

-

Hegstad, S., et al. (2006). Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Analytical Toxicology, 30(1), 31-37. Available at: [Link]

-

Zook, A., & Xander, C. (n.d.). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works. Available at: [Link]

-

Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. Available at: [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. Available at: [Link]

-

Al-Saffar, Y., et al. (2024). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 12(1), 1. Available at: [Link]

-

Toole, K. E., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(8), 1836-1843. Available at: [Link]

-

Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. Available at: [Link]

-

Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. Available at: [Link]

-

de P. Milani, M. I., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound‐assisted low‐density solvent dispersive liquid‐liquid microextraction combined with gas chromatography‐tandem mass spectrometry. Journal of Separation Science, 44(18), 3535-3543. Available at: [Link]

-

Jardim, I. C. S. F., & de F. Lanças, F. M. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. Available at: [Link]

-

Biotage. (n.d.). Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit Drugs of Abuse. Biotage Application Note. Available at: [Link]

-

Toole, K. E., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(8), 1836-1843. Available at: [Link]

-

Regalado, E. L., & Wulff, J. (2020). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 33(11), 20-25. Available at: [Link]

-

Barroso, M., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 61, 168-174. Available at: [Link]

-

Clavijo, C., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. Available at: [Link]

-

Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. Available at: [Link]

-

Al-Ghamdi, K. M., et al. (2024). Untargeted metabolic profiling of Zygophyllum Coccineum plant near the Red Sea for phytochemical investigation by GC-MS, LC. KAUST Repository. Available at: [Link]

-

Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Available at: [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. academic.oup.com [academic.oup.com]

- 4. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]

- 10. waters.com [waters.com]

- 11. mdpi.com [mdpi.com]

- 12. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. biotage.com [biotage.com]

- 16. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Precision Quantitation of N-(Benzoyl)piperazine in Biological Matrices via LC-MS/MS

Application Note: AN-BZP-2026

Executive Summary

This application note details a robust, validated protocol for the quantification of N-(Benzoyl)piperazine (BZP) in human plasma and urine using N-(Benzoyl)piperazine-d8 as a stable isotope-labeled internal standard (SIL-IS).

While often confused with the stimulant Benzylpiperazine, N-Benzoylpiperazine is a distinct chemical entity (CAS 13754-38-6) often analyzed as a metabolic marker for piperazine-derived pharmaceuticals (e.g., Piberaline) or as a specific impurity in forensic toxicology. This guide addresses the critical challenge of quantifying polar piperazine derivatives: ion suppression caused by phospholipids. We demonstrate how the d8-analog actively corrects for matrix effects that would otherwise compromise data integrity.

Chemical & Physical Properties

| Property | Analyte: N-(Benzoyl)piperazine | Internal Standard: N-(Benzoyl)piperazine-d8 |

| Structure | Amide-linked phenyl and piperazine rings | Deuterated piperazine ring (typically 8D) |

| Formula | ||

| Exact Mass | 190.11 Da | 198.16 Da |

| pKa (Calc) | ~8.6 (Piperazine secondary amine) | ~8.6 |

| LogP | ~0.8 (Moderately Polar) | ~0.8 |

| Solubility | Soluble in MeOH, ACN, Water (pH dependent) | Same |

Method Development Strategy: The "Why" Behind the Protocol

3.1. Internal Standard Selection

Why d8? In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression. An analog IS (like a structural isomer) cannot perfectly track these fluctuations.

-

Mechanism: N-(Benzoyl)piperazine-d8 co-elutes exactly with the analyte but is mass-resolved. It experiences the exact same suppression event at the exact same time.

-

Critical Check: The d8 labeling is typically on the piperazine ring. This prevents "deuterium scrambling" (exchange with solvent protons) which can occur with acidic protons, ensuring the mass shift is permanent.

3.2. Chromatography Logic

Piperazines are basic and polar.

-

Column Choice: A standard C18 column often yields poor retention for polar bases, leading to elution in the "void volume" where salt suppression is highest.

-

Solution: We utilize a Biphenyl or High-Strength Silica (HSS) T3 column. The Biphenyl phase offers "pi-pi" interactions with the benzoyl ring, significantly increasing retention and separating the analyte from early-eluting interferences.

Experimental Workflow

Figure 1: Automated sample preparation workflow ensuring consistent internal standard equilibration.

Detailed Protocol

5.1. Stock Solution Preparation

-

Analyte Stock: Dissolve 1 mg N-Benzoylpiperazine in 1 mL Methanol (1 mg/mL).

-

IS Stock: Dissolve 1 mg N-(Benzoyl)piperazine-d8 in 1 mL Methanol.

-

Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water. Note: Prepare fresh weekly to prevent adsorption to glass.

5.2. Sample Preparation (Protein Precipitation)

This method is optimized for high throughput. For lower limits of quantification (<1 ng/mL), use Solid Phase Extraction (MCX cartridges).

-

Aliquot 100 µL of plasma/urine into a 1.5 mL tube.

-

Add 20 µL of Working IS Solution (BZP-d8). Vortex 10 sec.

-

Add 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Why Formic Acid? It disrupts protein binding and ensures the piperazine nitrogen is protonated, keeping it soluble in the aqueous/organic mix.

-

-

Vortex vigorously for 30 sec.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer 100 µL of supernatant to a vial.

-

Add 100 µL of HPLC-grade water (Dilution step).

-

Crucial Step: Injecting pure ACN results in poor peak shape on aqueous mobile phases. Diluting matches the solvent strength to the initial mobile phase.

-

5.3. LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.5 min: 95% B

-

4.5 min: 95% B

-

4.6 min: 5% B (Re-equilibration)

-

Mass Spectrometry (ESI+):

-

Ionization: Electrospray Positive (ESI+).

-